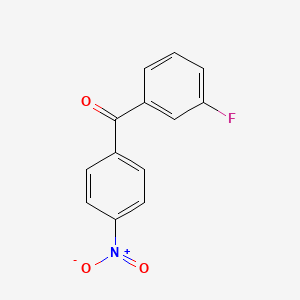

3-Fluoro-4'-nitrobenzophenone

Descripción

Strategic Positioning within Fluorinated and Nitrated Aromatic Ketones

3-Fluoro-4'-nitrobenzophenone holds a strategic position at the intersection of three important chemical classes: aromatic ketones, fluorinated compounds, and nitrated aromatics. This unique combination of functional groups imparts a distinct reactivity and property profile, making it a compound of significant interest.

Aromatic ketones are a well-established class of compounds with a broad range of applications, including in medicinal chemistry and materials science. The introduction of a fluorine atom can dramatically alter a molecule's physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity and small size can influence factors like metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Consequently, the selective incorporation of fluorine is a widely used strategy in drug design. researchgate.netrsc.org Research has shown that fluorinated ketones can have valuable applications in medicinal chemistry, with some showing activity at the GABA receptor, potentially for treating addiction, anxiety, or mood disorders. olemiss.edu

The nitro group, on the other hand, is a strong electron-withdrawing group that can serve as a precursor for an amino group through reduction. This transformation is a fundamental step in the synthesis of many pharmaceuticals and other complex organic molecules. The nitro group can also participate in nucleophilic aromatic substitution reactions. smolecule.com

The simultaneous presence of both a fluorine atom and a nitro group on the benzophenone (B1666685) scaffold of this compound creates a molecule with multifaceted reactivity. The fluorine atom can modulate the electronic properties of its phenyl ring, while the nitro group on the other ring provides a site for further chemical modification. This dual functionality makes it a valuable building block in synthetic chemistry.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. smolecule.com Its structural features allow for a variety of chemical transformations, providing access to a diverse range of more complex molecules.

One of the key reactions involving this compound is the reduction of the nitro group to an amine. This resulting amino-benzophenone derivative can then be used in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. For instance, it has been used as an intermediate in the preparation of 6-benzoyl-2-amino-1-sulfonylbenzimidazole antiviral agents. google.com

Furthermore, the presence of the fluorine atom and the ketone carbonyl group opens up possibilities for other modifications. The ketone can undergo reactions typical of carbonyl compounds, while the fluorine atom can influence the reactivity of the aromatic ring to which it is attached. The compound can be synthesized via a Friedel-Crafts acylation of a 3-fluoro-4-nitrobenzoyl halide with a benzene (B151609) derivative. google.com

The utility of this compound as a synthetic intermediate is highlighted by its application in the preparation of various biologically active compounds. For example, derivatives of the related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have been synthesized and evaluated for their antitubercular activities. mdpi.compsu.edu

Overview of Current and Emerging Research Paradigms

Current and emerging research involving this compound and related structures is focused on several key areas:

Medicinal Chemistry: A significant portion of research is dedicated to the synthesis of novel compounds with potential therapeutic applications. The benzophenone scaffold, modified with fluorine and a reducible nitro group, serves as a valuable starting point for creating libraries of compounds for biological screening. olemiss.edu Research into fluorinated ketones for their potential activity at the GABA receptor is an example of this paradigm. olemiss.edu

Materials Science: The unique electronic and photophysical properties that can arise from the combination of fluoro and nitro substituents on an aromatic ketone backbone make these types of compounds interesting for materials science applications. smolecule.com For example, they could be explored for use in nonlinear optics or as components of advanced polymers.

Synthetic Methodology: The development of new and efficient synthetic methods for the preparation and modification of fluorinated and nitrated aromatic ketones remains an active area of research. This includes exploring novel catalytic systems and reaction conditions to improve yields and selectivity. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H8FNO3 |

| Molecular Weight | 245.21 g/mol |

Structure

3D Structure

Propiedades

IUPAC Name |

(3-fluorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFRMFKYPCTVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641509 | |

| Record name | (3-Fluorophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527744-61-2 | |

| Record name | (3-Fluorophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 3 Fluoro 4 Nitrobenzophenone

Classical and Contemporary Synthetic Routes to 3-Fluoro-4'-nitrobenzophenone and Analogues

The construction of the diaryl ketone framework of this compound can be approached through various synthetic strategies. Historically, Friedel-Crafts acylation has been a cornerstone for the synthesis of aromatic ketones. nih.gov More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful and versatile alternatives. nih.gov

Friedel-Crafts Acylation Strategies in Benzophenone (B1666685) Synthesis

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. study.com The general reaction involves the treatment of an arene with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

A key prerequisite for the Friedel-Crafts acylation route to this compound is the synthesis of a suitable acyl halide intermediate. Given the target molecule's structure, two primary acyl chloride precursors could be envisioned: 3-fluorobenzoyl chloride or 4-nitrobenzoyl chloride.

The synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid is a well-established procedure, often achieved by reaction with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). prepchem.comorgsyn.org For instance, heating 4-nitrobenzoic acid with PCl₅ until the evolution of hydrogen chloride ceases yields the desired acyl chloride. prepchem.com Similarly, refluxing 3-nitrobenzoic acid with thionyl chloride is a common method for the preparation of 3-nitrobenzoyl chloride. A patent also describes processes for preparing fluorinated m-nitrobenzoyl chlorides, which are analogous to the potential intermediates required. google.com

| Starting Material | Reagent | Conditions | Product | Reference |

| 4-Nitrobenzoic acid | Phosphorus pentachloride (PCl₅) | Heating on a water bath | 4-Nitrobenzoyl chloride | prepchem.com |

| 3-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | 3-Nitrobenzoyl chloride |

This table presents common methods for the synthesis of nitrobenzoyl chloride intermediates.

Once the acyl halide is prepared, the subsequent step is the Friedel-Crafts acylation of a suitable aromatic substrate. To synthesize this compound, one of two pathways could be considered:

Acylation of nitrobenzene (B124822) with 3-fluorobenzoyl chloride.

Acylation of fluorobenzene (B45895) with 4-nitrobenzoyl chloride.

However, a significant limitation of the Friedel-Crafts acylation is its general ineffectiveness on strongly deactivated aromatic rings. libretexts.org The nitro group is a powerful deactivating group, making the direct acylation of nitrobenzene extremely challenging, often resulting in no reaction. reddit.comlibretexts.org

Therefore, the more plausible Friedel-Crafts route would involve the acylation of fluorobenzene with 4-nitrobenzoyl chloride. Fluorobenzene is less deactivated than nitrobenzene and can undergo Friedel-Crafts acylation, although it may require forcing conditions. Research has been conducted on the solvent-free acylation of fluorobenzene, demonstrating the feasibility of such transformations. sioc-journal.cn

The choice of catalyst is critical in Friedel-Crafts acylation. Traditionally, a stoichiometric amount of a strong Lewis acid like aluminum chloride (AlCl₃) is required because the product ketone complexes with the catalyst, rendering it inactive. organic-chemistry.org This requirement can lead to significant waste and difficult workup procedures.

Modern research has focused on developing more efficient and reusable catalytic systems. For the acylation of less reactive substrates like fluorobenzene, strong catalysts are necessary. Trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃) have been investigated as catalysts for the solvent-free acylation of fluorobenzene, showing good yields and high selectivity for the para-substituted product. sioc-journal.cn Other Lewis acids such as iron trichloride (B1173362) (FeCl₃) and antimony pentahalides have also been explored as catalysts in Friedel-Crafts reactions. masterorganicchemistry.comgoogle.com For deactivated substrates, the development of highly active catalytic systems is crucial for achieving reasonable yields.

| Catalyst System | Substrates | Conditions | Key Findings | Reference |

| Trifluoromethanesulfonic acid (TfOH) and Rare Earth Trifilates (Re(OTf)₃) | Fluorobenzene and Benzoyl chloride | 140 °C, 4 h, solvent-free | High selectivity and yield for the para-product. La(OTf)₃ showed the best performance and could be reused. | sioc-journal.cn |

| Zinc Oxide (ZnO) | Various arenes and acyl chlorides | Not specified | Effective for a range of substrates. | organic-chemistry.org |

| Aluminum Chloride (AlCl₃) | Benzene (B151609) and Ethanoyl chloride | Heating under reflux at 60 °C | Standard conditions for acylation of benzene. | chemguide.co.uk |

This table highlights different catalytic systems used in Friedel-Crafts acylation reactions.

Advanced Carbon-Carbon Bond Formation Methodologies

To overcome the limitations of Friedel-Crafts acylation, particularly with deactivated substrates, modern cross-coupling reactions have become the methods of choice for the synthesis of diaryl ketones.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. nih.gov

For the synthesis of this compound, a Suzuki-Miyaura coupling would likely involve the reaction of either:

3-Fluorobenzoyl chloride with 4-nitrophenylboronic acid.

4-Nitrobenzoyl chloride with 3-fluorophenylboronic acid.

This approach is particularly advantageous as it can tolerate the presence of electron-withdrawing groups like the nitro group, which are problematic in Friedel-Crafts reactions. mdpi.com The general mechanism involves a catalytic cycle of oxidative addition of the acyl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the diaryl ketone and regenerate the Pd(0) catalyst. libretexts.org

The choice of palladium catalyst and ligands is crucial for the success of the Suzuki-Miyaura coupling. Phosphine ligands are commonly employed to stabilize the palladium catalyst and facilitate the reaction. libretexts.org The reaction is typically carried out in the presence of a base, which is essential for the transmetalation step. nih.gov Recent studies have demonstrated the efficiency of Suzuki-Miyaura coupling for the synthesis of a wide array of functionalized diaryl ketones.

This table provides examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

Optimization of Synthetic Pathways and Reaction Conditions

Parameter Studies for Enhanced Reaction Efficiency and Selectivity

The optimization of any synthetic route to this compound is crucial for maximizing yield and purity while minimizing side reactions. Key parameters that would be subject to study include the choice of catalyst, solvent, reaction temperature, and reaction time.

For a Friedel-Crafts acylation approach, a screening of Lewis acid catalysts beyond the traditional aluminum chloride (AlCl₃) could be beneficial. Other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer improved yields or selectivity. The reaction solvent can also have a profound impact; for instance, using ionic liquids as both catalyst and solvent has been shown to be effective in some Friedel-Crafts acylations.

A systematic study of these parameters would be necessary to identify the optimal conditions for the synthesis of this compound.

| Parameter | Variables to be Tested | Desired Outcome |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂, other Lewis acids | High conversion, high regioselectivity |

| Solvent | Dichloromethane, carbon disulfide, nitrobenzene (as reactant and solvent), ionic liquids | Good solubility of reactants, minimal side reactions |

| Temperature | -10°C to 50°C | Control of reaction rate and prevention of decomposition |

| Reaction Time | 1 hour to 24 hours | Complete conversion of starting materials |

This table outlines a general optimization study for a Friedel-Crafts acylation approach.

Considerations for Isomer Control and Purity Profile in Fluoronitrobenzophenone Synthesis

A significant challenge in the synthesis of this compound is the control of isomer formation. In electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and nitration, the regioselectivity is governed by the electronic and steric effects of the substituents already present on the aromatic rings.

In a Friedel-Crafts acylation of fluorobenzene with 4-nitrobenzoyl chloride, the fluorine atom is an ortho-, para-director. This would lead to a mixture of 2-fluoro-4'-nitrobenzophenone (B188756) and 4-fluoro-4'-nitrobenzophenone (B1329704), with the desired 3-fluoro isomer not being the primary product.

Similarly, in the nitration of 3-fluorobenzophenone, the fluorine atom directs ortho and para to itself, while the benzoyl group is a meta-director. The interplay of these directing effects would result in a complex mixture of nitrated isomers, making the isolation of pure this compound challenging.

Green Chemistry Principles in the Synthesis of Fluorinated Nitrobenzophenones

Sustainable Reaction Media and Catalysis

The Friedel-Crafts acylation of fluorobenzene with 4-nitrobenzoyl chloride is a primary route for the synthesis of this compound. Conventional methods typically employ stoichiometric amounts of Lewis acids, such as aluminum chloride (AlCl₃), which generate large quantities of corrosive and hazardous waste. Furthermore, these reactions are often conducted in volatile organic solvents (VOCs) that pose environmental and health risks.

Green chemistry offers several alternatives to these traditional approaches. The use of reusable solid acid catalysts is a promising strategy. Zeolites, sulfated zirconia, and various metal oxides have demonstrated efficacy as catalysts in Friedel-Crafts acylations. These solid catalysts can be easily separated from the reaction mixture and reused, significantly reducing waste. For instance, studies on the acylation of fluorobenzene have shown that rare earth triflates, such as Lanthanum(III) triflate (La(OTf)₃), can effectively catalyze the reaction and be recycled. epa.govsioc-journal.cnresearcher.liferesearchgate.net

Another key aspect of sustainable synthesis is the replacement of hazardous solvents. Research has explored the use of "greener" solvents or even solvent-free reaction conditions. Ionic liquids and deep eutectic solvents are being investigated as recyclable reaction media. However, a particularly attractive approach is the execution of the reaction under solvent-free conditions, which completely eliminates solvent-related waste. epa.govsioc-journal.cnresearcher.liferesearchgate.net For the synthesis of fluorinated benzophenones, solvent-free acylation of fluorobenzene has been successfully demonstrated, offering a significant step towards a more environmentally friendly process. epa.govsioc-journal.cnresearcher.liferesearchgate.net

| Catalyst Type | Reaction Medium | Advantages | Challenges |

| Aluminum Chloride (AlCl₃) | Chlorinated Solvents | High reactivity | Stoichiometric amounts required, corrosive waste, hazardous solvent |

| Rare Earth Triflates (e.g., La(OTf)₃) | Solvent-free | Reusable catalyst, high selectivity, no solvent waste | Higher initial catalyst cost |

| Zeolites | Various organic solvents | Reusable, shape-selectivity | May require higher temperatures |

| Ionic Liquids | Ionic Liquid | Recyclable solvent/catalyst system | Potential toxicity and disposal issues of the ionic liquid |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The traditional Friedel-Crafts acylation, with its use of a stoichiometric Lewis acid catalyst, generally suffers from poor atom economy. The large amount of catalyst, which is converted to a hydrated aluminum species during workup, contributes significantly to the waste stream.

The environmental impact of a chemical process can also be quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.

To illustrate the benefits of a greener approach, a comparison between a traditional and a hypothetical green synthesis of this compound is presented below. The traditional method is assumed to use a stoichiometric amount of AlCl₃ in a chlorinated solvent, while the green method utilizes a catalytic amount of a reusable solid acid under solvent-free conditions.

Reaction Scheme:

Reactants: Fluorobenzene + 4-Nitrobenzoyl chloride

Product: this compound

Byproduct: Hydrochloric acid (HCl)

Atom Economy Calculation:

The atom economy is calculated as: (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%.

For the synthesis of this compound (C₁₃H₈FNO₃, MW = 245.21 g/mol ) from fluorobenzene (C₆H₅F, MW = 96.10 g/mol ) and 4-nitrobenzoyl chloride (C₇H₄ClNO₃, MW = 185.56 g/mol ), the theoretical atom economy is:

(245.21 / (96.10 + 185.56)) x 100% = 87.0%

This calculation only considers the reactants that are incorporated into the final product and the primary byproduct. It does not account for solvents, catalysts, or workup materials, which are captured by the E-factor.

| Parameter | Traditional Synthesis (Estimated) | Green Synthesis (Estimated) |

| Catalyst | AlCl₃ (1.1 equivalents) | Reusable Solid Acid (0.05 equivalents) |

| Solvent | Dichloromethane | None (Solvent-free) |

| Reaction Yield | 85% | 95% |

| Waste Streams | AlCl₃ hydrolysate, HCl, organic solvent | Minimal catalyst loss, HCl |

| Atom Economy (Theoretical) | 87.0% | 87.0% |

| E-Factor (Estimated) | ~15-25 | ~1-5 |

The data in the table illustrates that while the theoretical atom economy is the same for both routes, the E-factor is significantly lower for the green synthesis. This is primarily due to the elimination of the stoichiometric Lewis acid and the organic solvent, which are major contributors to the waste generated in the traditional process. Waste minimization in the industrial production of nitrobenzophenones can also be achieved through the recycling of solvents and the neutralization and treatment of acidic waste streams.

Investigations into the Chemical Reactivity and Transformation of 3 Fluoro 4 Nitrobenzophenone

Mechanistic Studies of Functional Group Reactivity

The molecular architecture of 3-fluoro-4'-nitrobenzophenone is characterized by three distinct functional groups: a fluoro substituent, a nitro group, and a ketone carbonyl. This arrangement provides a versatile platform for investigating selective chemical transformations, as the electronic interplay between these groups governs the molecule's reactivity and allows for controlled modifications at specific positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Group in Benzophenone (B1666685) Frameworks

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.comvapourtec.comyoutube.com This reactivity is enhanced by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex formed during the reaction. libretexts.org In the context of SNAr, fluorine is often the most effective leaving group among the halogens due to the high polarity of the carbon-fluorine bond, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com

Studies on analogous compounds, such as 2,4-difluoronitrobenzene, demonstrate the feasibility of selective SNAr reactions. For instance, treatment with morpholine can lead to substitution of one of the fluorine atoms. vapourtec.com In 4-fluoro-substituted aromatic compounds, the presence of a substituent with a negative mesomeric effect, such as a nitro or carbonyl group, in the para position facilitates nucleophilic substitution. researchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Reactant | Nucleophile | Product |

|---|---|---|

| 2,4-Dinitrofluorobenzene | Protein (N-terminal NH₂) | Labeled Protein |

| 2,4,6-Trinitrochlorobenzene | NaOH | 2,4,6-Trinitrophenol |

Reactivity of the Ketone Carbonyl (e.g., nucleophilic addition, condensation reactions)

The ketone carbonyl group in this compound is an electrophilic center that can undergo nucleophilic addition and condensation reactions. The reactivity of the carbonyl is influenced by the attached aromatic rings. The electron-withdrawing nitro group on one of the rings enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Common reactions involving the ketone carbonyl include:

Nucleophilic Addition of Grignard Reagents: Grignard reagents (R-MgBr) act as strong nucleophiles, attacking the carbonyl carbon to form a tertiary alcohol after workup. youtube.com

Reduction to an Alcohol: The ketone can be reduced to the corresponding secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄).

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into an acetal, which can serve as a protecting group. youtube.com

Condensation Reactions: The ketone can react with amines and their derivatives to form imines, oximes (with hydroxylamine), and hydrazones (with hydrazine).

Directed Functionalization and Derivatization Strategies

The distinct reactivity profiles of the functional groups in this compound allow for directed derivatization, enabling selective modification of either the fluorinated or the nitrated phenyl ring.

Selective Modification of the Fluorinated Phenyl Moiety

The primary strategy for the selective modification of the fluorinated phenyl ring is through nucleophilic aromatic substitution of the fluorine atom. By choosing appropriate nucleophiles and reaction conditions, a wide range of substituents can be introduced at this position. This approach is valuable for building molecular complexity and accessing a diverse library of derivatives.

Selective Modification of the Nitrated Phenyl Moiety

The nitrated phenyl moiety offers two main avenues for selective modification: reactions involving the nitro group and electrophilic substitution on the aromatic ring.

The most common transformation is the reduction of the nitro group to an amine, as detailed in section 3.1.2. The resulting amino group is a versatile handle for further functionalization, including acylation, sulfonylation, and diazotization followed by Sandmeyer reactions.

Furthermore, the powerful activating and ortho, para-directing effect of the newly formed amino group can be exploited to introduce additional substituents onto this ring via electrophilic aromatic substitution reactions. This two-step sequence of reduction followed by electrophilic substitution provides a powerful strategy for synthesizing highly functionalized benzophenone derivatives.

Transformations Involving the Central Ketone Linkage

The carbonyl group of the central ketone linkage in this compound is a key site for a variety of chemical transformations. These reactions allow for the modification of the compound's core structure, leading to a diverse range of derivatives.

Formation of C=N Double Bonds: The carbonyl group readily reacts with primary amines and their derivatives to form imines (Schiff bases) and related compounds. For instance, reaction with hydroxylamine (NH2OH) yields an oxime, while reaction with hydrazine (N2H4) or its derivatives produces hydrazones. These reactions are often reversible and can be catalyzed by either acid or base. The formation of these C=N double bonds serves as a valuable step in the synthesis of various nitrogen-containing heterocyclic compounds.

Formation of C=C Double Bonds: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which attacks the carbonyl carbon to form a four-membered ring intermediate that subsequently rearranges to yield an alkene and triphenylphosphine oxide. The stereochemistry of the resulting alkene is influenced by the nature of the ylide used.

| Transformation | Reagents | Product Functional Group |

| Wolff-Kishner Reduction | Hydrazine (N2H4), Strong Base (e.g., KOH) | Methylene (B1212753) (-CH2-) |

| Clemmensen Reduction | Zinc-Mercury Amalgam (Zn(Hg)), Conc. HCl | Methylene (-CH2-) |

| Oxime Formation | Hydroxylamine (NH2OH) | Oxime (C=NOH) |

| Hydrazone Formation | Hydrazine (N2H4) or derivatives | Hydrazone (C=NNH2) |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | Alkene (C=CHR) |

Exploration of Reaction Pathways for Complex Molecule Construction

This compound serves as a valuable starting material for the synthesis of more complex molecules, including those with potential biological activity. Researchers have utilized its reactivity to construct intricate molecular frameworks.

A notable example is the synthesis of 3-(isopropylsulfonyl)amino-4-nitrobenzophenone. In this process, this compound is reacted with the anion of an appropriate sulfonamide. This reaction proceeds via nucleophilic aromatic substitution, where the sulfonamide anion displaces the fluorine atom on the benzophenone scaffold. wikipedia.org

Furthermore, the nitro group on the benzophenone ring can be readily reduced to an amino group. This transformation is a critical step in many synthetic pathways, as the resulting aniline (B41778) derivative can undergo a wide range of further functionalization. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction with reagents such as tin(II) chloride (SnCl2) or sodium dithionite (Na2S2O4). wikipedia.org The resulting 3-sulfonylamino-4-aminobenzophenone can then be used as a key intermediate in the synthesis of various heterocyclic compounds. wikipedia.org

| Reactant | Reagent(s) | Product |

| This compound | Isopropylsulfonamide anion | 3-(Isopropylsulfonyl)amino-4-nitrobenzophenone |

| 3-(Isopropylsulfonyl)amino-4-nitrobenzophenone | H2, Pd/C or SnCl2 | 3-(Isopropylsulfonyl)amino-4-aminobenzophenone |

Advanced Research on the Applications of 3 Fluoro 4 Nitrobenzophenone and Its Derivatives

Contribution to Organic Synthesis as Building Blocks

3-Fluoro-4'-nitrobenzophenone is a highly functionalized molecule that serves as a key starting material in various synthetic pathways. The interplay between the carbonyl group, the fluorine substituent, and the nitro group allows for controlled and regioselective reactions, making it a valuable precursor for complex molecular architectures.

The synthesis of heterocyclic compounds is a major focus of medicinal and materials chemistry, and this compound provides a robust starting point for creating these valuable structures.

Benzimidazoles: The construction of the benzimidazole (B57391) ring system often involves the cyclization of an ortho-phenylenediamine derivative. In the case of this compound, the nitro group can be readily reduced to an amine. While the fluorine is not positioned ortho to the resulting amine, related fluorinated nitro-aromatic compounds are considered ideal precursors for benzimidazoles. ossila.com For example, the synthesis of novel fluoro-benzimidazole derivatives often starts from precursors containing both a nitro group and a fluorine atom on a benzene (B151609) ring. nih.gov The general strategy involves the reduction of the nitro group to form an aniline (B41778) derivative, which can then be cyclized with an appropriate reagent to form the imidazole (B134444) ring. This established pathway highlights the potential of this compound derivatives in constructing complex benzimidazole systems, which are known for their wide range of biological activities, including as antimicrobial and antipsychotic agents. ossila.com

Chromenes: Chromenes and their derivatives are another important class of oxygen-containing heterocycles present in many natural products and biologically active compounds. chim.it Their synthesis can often be achieved through multi-component reactions involving a phenol, a source of a carbonyl group (like an aldehyde), and an active methylene (B1212753) compound. nih.govjwent.net The benzophenone (B1666685) core of this compound contains a carbonyl group that can participate in condensation reactions necessary for forming the pyran ring of the chromene scaffold. The reactivity of 3-nitrochromenes, in particular, makes them highly versatile intermediates for further functionalization. chim.itresearchgate.net The synthesis of various 4H-chromene derivatives has been shown to be of great interest due to their pharmacological activities. jwent.net

The introduction of fluorine into organic molecules is a widely used strategy in pharmaceutical and agrochemical development to enhance properties such as metabolic stability, bioavailability, and binding affinity. tcichemicals.com this compound is an important intermediate for creating more complex fluorine-containing compounds.

The presence of both a fluorine atom and an electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective replacement of the fluorine atom with a wide range of nucleophiles, introducing new functional groups onto the aromatic ring. This reactivity is crucial for building libraries of fluorinated compounds for screening purposes. Furthermore, the compound serves as a "fluorinated building block," a pre-functionalized molecule that can be incorporated into a larger structure, thereby introducing a fluorine atom at a specific position. tcichemicals.comalfa-chemistry.combldpharm.com

Beyond serving as a precursor for other scaffolds, this compound is an excellent module for generating a variety of functionalized benzophenone derivatives. The different reactive sites on the molecule can be addressed selectively to yield a range of products. Key transformations include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then undergo a host of further reactions, such as diazotization, acylation, or alkylation, to introduce new functionalities.

Nucleophilic Aromatic Substitution: As mentioned, the fluorine atom can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) to generate new substituted benzophenones.

Reactions at the Carbonyl Group: The ketone can be reduced to a secondary alcohol or serve as a site for nucleophilic addition reactions, such as the Grignard or Wittig reactions, to extend the carbon framework.

The table below illustrates potential synthetic transformations starting from this compound.

| Reactive Site | Reagent/Condition | Resulting Functional Group | Potential Product Class |

| Nitro Group | H₂, Pd/C or SnCl₂ | Amino (-NH₂) | Amino-fluorobenzophenones |

| Fluoro Group | R-NH₂ (Nucleophile) | Substituted Amine (-NHR) | Diamine-substituted benzophenones |

| Fluoro Group | R-O⁻ (Nucleophile) | Ether (-OR) | Ether-substituted benzophenones |

| Carbonyl Group | NaBH₄ | Secondary Alcohol (-CH(OH)) | Diphenylmethanols |

These transformations underscore the modular nature of this compound in synthesizing highly substituted benzophenone natural products and other complex targets. scispace.com

Applications in Materials Science Research

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for applications in materials science, particularly in the development of photoactive materials and specialty chemicals.

Benzophenone and its derivatives are well-known for their photochemical properties, frequently acting as photosensitizers in chemical reactions. Similarly, nitrobenzene (B124822) derivatives can undergo photoexcitation and have been used to achieve remote oxidation of unactivated carbon-hydrogen bonds. mst.edu The combination of the benzophenone core with a nitro group in this compound suggests significant potential for applications in photoactive materials.

Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state, which can then transfer its energy to other molecules or abstract a hydrogen atom, initiating photochemical reactions. The nitro group can also influence the excited-state properties of the molecule. This dual functionality makes nitrobenzophenone derivatives interesting for applications such as:

Photopolymerization: Acting as photoinitiators to start polymerization reactions upon exposure to light.

Remote Functionalization: The photoexcited nitro group can be used to functionalize C-H bonds at a distance, guided by the geometry of the molecule to which it is attached. mst.edu

UV Absorbers: Benzophenone derivatives are known to be used as UV absorbers to protect materials from light-induced degradation. google.com

The highly conjugated system of this compound, which includes two aromatic rings and a nitro group (a strong chromophore), provides the basic structure required for a dye. Further functionalization, particularly through the synthesis of heterocyclic derivatives, can be used to tune the color and properties of these molecules. For instance, the creation of chromene-based azo dyes demonstrates a pathway from heterocyclic precursors to vibrant colorants. nih.gov

As a versatile intermediate, this compound is also valuable in the synthesis of various specialty chemicals. nbinno.com Its derivatives can be used in the production of fine chemicals for diverse industrial applications, leveraging its unique combination of functional groups to build complex molecular targets.

Potential for Liquid Crystal Material Development (Contextualizing from 3-fluoro-4-nitrophenol (B151681), a precursor)

The exploration of novel liquid crystal materials is driven by the demand for advanced display technologies and optical devices. Within this context, fluorinated nitroaromatic compounds are of significant interest due to their inherent polarity and potential for molecular self-assembly. While direct research on this compound in liquid crystal applications is not extensively documented, its chemical precursor, 3-fluoro-4-nitrophenol, is recognized as an important intermediate in the synthesis of liquid crystal materials. google.comgoogle.com

Recent research has highlighted that 3-fluoro-4-nitrophenol is a crucial organic fluoride-containing intermediate for synthesizing new types of liquid crystal materials, with market demand increasing annually. google.comgoogle.com The properties of 3-fluoro-4-nitrophenol—specifically the presence of the electron-withdrawing nitro group and the electronegative fluorine atom on the phenyl ring—contribute to a strong dipole moment. guidechem.com This molecular characteristic is a fundamental prerequisite for the formation of the mesophases that define liquid crystals. The substitution pattern influences the molecular shape and intermolecular interactions, which are critical for achieving the desired liquid crystalline phases (e.g., nematic, smectic).

| Compound | CAS Number | Molecular Formula | Relevance to Liquid Crystal Development |

| 3-Fluoro-4-nitrophenol | 394-41-2 | C₆H₄FNO₃ | An important organic fluoride-containing intermediate for synthesizing liquid crystal materials. google.comgoogle.com |

Role in Supramolecular Chemistry and Molecular Recognition (Drawing from related compounds)

Benzophenone and its derivatives are widely utilized scaffolds in supramolecular chemistry and for developing tools for molecular recognition, primarily due to their unique photochemical properties. nih.govscienceopen.comchemrxiv.orgacs.org The benzophenone moiety can act as a photoinitiator for ultraviolet light-induced free radical polymerizations. nih.govscienceopen.comchemrxiv.org This capability has been harnessed in supramolecular systems where benzophenone-functionalized molecules are designed to self-assemble into higher-order structures, such as gels or micelles. nih.govacs.org Upon irradiation, the localized photoinitiator can trigger polymerization in a spatially controlled manner, templated by the supramolecular assembly. nih.govscienceopen.comchemrxiv.org This approach allows for the fabrication of intricate and mechanically robust polymeric structures. nih.govscienceopen.com

In the field of molecular recognition, benzophenones serve as effective photoaffinity labeling (PAL) agents. researchgate.net PAL is a powerful technique used to identify and characterize the binding partners of biologically active molecules. Benzophenone-based probes, upon activation with UV light (typically 350-380 nm), generate a reactive triplet diradical species. researchgate.netmdpi.com This species can abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a covalent bond between the probe and its interacting target molecule. mdpi.com This property makes benzophenone derivatives invaluable tools for mapping molecular interactions in complex biological systems. For instance, benzophenone-based photoaffinity probes have been designed for γ-secretase recognition, aiding in the identification of this important biological target. researchgate.net The chemical stability of benzophenones and their activation by relatively benign long-wave UV light are significant advantages over other photoreactive groups. researchgate.net

Exploratory Research in Bioactive Compound Design (General for fluorinated nitrobenzophenones, non-clinical focus)

The benzophenone framework is a prevalent structural motif in medicinal chemistry, with its derivatives showing a wide array of biological activities. researchgate.netnih.govnih.gov Fluorinated and nitrated benzophenones, in particular, represent a class of compounds with significant potential in investigational drug design. The introduction of fluorine and nitro groups can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn influences its biological activity.

Scaffold for Investigational Medicinal Chemistry Programs

The benzophenone core is considered an essential anchor or scaffold for the development of new pharmacophores. nih.govnih.gov Its diaryl ketone structure provides a versatile three-dimensional framework that can be readily functionalized to optimize interactions with biological targets. The presence of two phenyl rings allows for diverse substitution patterns to explore the chemical space around a target's binding site.

Fluorinated nitrobenzophenones can serve as starting points for creating libraries of compounds for screening against various therapeutic targets. The electron-withdrawing nature of the fluoro and nitro substituents can influence the molecule's ability to participate in key binding interactions, such as hydrogen bonding and π-stacking. For example, related structures like 4-(morpholin-4-yl)-3-nitrobenzhydrazide have been used as a scaffold to synthesize novel semicarbazides, thiosemicarbazides, and hydrazones with potential antimicrobial activity. mdpi.com This demonstrates the utility of the nitroaromatic moiety in generating new chemical entities for biological evaluation. The benzophenone scaffold itself has been integrated into molecules designed to target enzymes implicated in Alzheimer's disease. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Benzophenone Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological effect. Numerous SAR and QSAR analyses have been performed on benzophenone derivatives to optimize their activity for various applications. nih.govnih.govnih.govresearchgate.net

For instance, QSAR studies have been successfully employed to correlate the physicochemical properties of benzophenone derivatives with their antimalarial activity. nih.govnih.govresearchgate.net These studies help in identifying key molecular descriptors that influence biological efficacy, thereby guiding the design of more potent analogs and increasing the success rate of discovering new antimalarial candidates. nih.govnih.gov Similarly, SAR studies on newly synthesized benzophenone derivatives have identified compounds with strong antitumor activity, highlighting the importance of specific substitution patterns on the phenyl rings. nih.gov After conducting SAR studies, it was found that compounds featuring fluoro and chloro groups on the benzoyl ring of the benzophenone scaffold showed significant antiproliferative and cytotoxic properties. nih.gov

These studies systematically modify the benzophenone scaffold and measure the resulting impact on activity, providing valuable insights for rational drug design.

| Study Type | Biological Activity Investigated | Key Findings |

| QSAR | Antimalarial | Correlated physicochemical descriptors with antimalarial activity to develop predictive models for designing new compounds. nih.govnih.gov |

| SAR | Antitumor | Identified that specific substitutions on the benzophenone core led to compounds with strong inhibitory activity against various cancer cell lines. nih.gov |

| SAR | Anti-inflammatory | Found that a para-fluoro-containing benzophenone derivative showed promising inhibitory effects against IL-6. nih.gov |

| 3D-QSAR | UV Absorption & Safety | Developed models to design novel benzophenone UV absorbers with high efficiency, low skin permeability, and low toxicity. researchgate.net |

Design of Analogs with Modulated Reactivity and Selectivity

Building upon SAR and QSAR findings, medicinal chemists can design analogs of this compound with tailored reactivity and selectivity. The strategic placement of fluorine and nitro groups is a key tool in this process. The fluorine atom can alter the pKa of nearby functional groups and block sites of metabolism, thereby enhancing the pharmacokinetic profile of a compound. The nitro group, being strongly electron-withdrawing, significantly impacts the electronic distribution of the aromatic rings.

This modulation of electronic properties can be used to fine-tune the binding affinity of the molecule for its target. Furthermore, the nitro group is a versatile chemical handle that can be reduced to an amine, providing a route to a wide array of new derivatives through amide bond formation or other amine-based chemistries. This allows for the creation of analogs with different physicochemical properties and biological activities. The design process can focus on enhancing interactions with a specific target receptor or enzyme while minimizing off-target effects, thus improving the compound's selectivity and potential therapeutic index.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Fluoro 4 Nitrobenzophenone

High-Resolution Structural Elucidation Methods

High-resolution techniques provide unambiguous confirmation of the chemical structure and connectivity of atoms within the 3-Fluoro-4'-nitrobenzophenone molecule.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on its two phenyl rings. The protons on the 4-nitrophenyl ring will typically appear as two distinct doublets, characteristic of a para-substituted system. The protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR: The ¹³C NMR spectrum will display signals for all thirteen carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift. The carbon atoms bonded to the fluorine and nitro groups will also show distinct chemical shifts influenced by the electron-withdrawing nature of these substituents. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom. colorado.edu Coupling between the fluorine atom and nearby protons will be observable in the ¹H-coupled ¹⁹F NMR spectrum, which can aid in the assignment of proton signals. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H | 7.0 - 8.5 | Doublets, Triplets, Doublet of Doublets due to H-H and H-F coupling |

| ¹³C | 110 - 170 (Aromatic), ~190 (Carbonyl) | Singlets, Doublets (due to C-F coupling) |

| ¹⁹F | -100 to -120 (relative to CFCl₃) | Multiplet due to coupling with aromatic protons |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nfdi4chem.de

For this compound (C₁₃H₈FNO₃), the expected monoisotopic mass is approximately 245.0488 Da. In an HRMS experiment, the measured mass should be very close to this theoretical value. The mass spectrum will also show characteristic fragmentation patterns. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl and substituted benzoyl cations.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 246.0561 |

| [M+Na]⁺ | 268.0380 |

| [M+K]⁺ | 284.0119 |

Table data is predictive for the isomeric 4-fluoro-4'-nitrobenzophenone (B1329704) and serves as a close approximation. uni.lu

In the solid state, the molecule is expected to be non-planar, with a significant dihedral angle between the 3-fluorophenyl and 4-nitrophenyl rings. nih.gov Intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules, are likely to play a crucial role in stabilizing the crystal lattice. nih.gov Weak C-H···O hydrogen bonds involving the nitro group and aromatic protons may also be present. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are expected to show characteristic bands for the functional groups present in this compound.

Carbonyl (C=O) stretch: A strong absorption band is expected in the IR spectrum, typically in the range of 1650-1670 cm⁻¹.

Nitro (NO₂) stretches: Two distinct bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group are expected around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

C-F stretch: A strong band for the carbon-fluorine stretch is anticipated in the region of 1200-1300 cm⁻¹.

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, will be present.

Raman spectroscopy can be particularly useful for observing vibrations that are weak or inactive in the IR spectrum, such as certain aromatic ring breathing modes. researchgate.net

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Carbonyl (C=O) | 1650 - 1670 | IR (Strong) |

| Nitro (NO₂) Asymmetric Stretch | ~1530 | IR (Strong) |

| Nitro (NO₂) Symmetric Stretch | ~1350 | IR (Strong) |

| C-F Stretch | 1200 - 1300 | IR (Strong) |

| Aromatic C=C | 1400 - 1600 | IR, Raman |

| Aromatic C-H | 3000 - 3100 | IR, Raman |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the two aromatic rings and the carbonyl group will result in strong absorptions in the UV region. The presence of the nitro group, a strong chromophore, will likely lead to absorptions extending into the visible region, potentially giving the compound a yellowish color. The solvent used can influence the position of the absorption maxima (solvatochromism). researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and isomers, as well as for assessing its purity.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of benzophenone (B1666685) derivatives. chemicalbook.com A solvent system of intermediate polarity, such as a mixture of n-hexane and ethyl acetate, is typically effective for eluting the compound from the column. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for both purification and purity analysis. Reversed-phase HPLC, using a C18 column and a mobile phase such as acetonitrile (B52724) and water, is a common approach. The use of an alkaline eluent (pH ≥ 8) can be particularly effective in separating aromatic fluoro- and nitro-compounds. google.com

Gas Chromatography (GC) for Volatile Species and Purity Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of this compound, confirming its volatility and thermal stability. This method is highly effective for separating the target compound from volatile starting materials, byproducts, or residual solvents, thereby providing a clear assessment of its purity.

In a typical GC-MS analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (such as helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column walls. For a moderately polar compound like this compound, a nonpolar or mid-polarity column is often employed. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. The mass spectrometer detector then fragments the eluted molecules and analyzes the resulting mass-to-charge ratios, providing a unique fragmentation pattern or "mass spectrum" that serves as a molecular fingerprint for definitive identification. researchgate.netnih.gov The method can be validated for linearity, recovery, and limits of detection and quantification. nih.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Phenyl-methylpolysiloxane (e.g., HP-5ms) | Provides separation based on boiling point and polarity. |

| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. |

| Oven Program | Initial temp 100°C, ramp to 300°C | Separates compounds with different boiling points effectively. |

| Detector | Mass Spectrometer (MS) | Provides structural identification and quantification. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the non-destructive analysis of this compound, offering high resolution and sensitivity for both purity assessment and quantitative determination. amazonaws.combasicmedicalkey.com It is particularly advantageous for compounds that may not be sufficiently volatile or thermally stable for GC analysis.

Reversed-phase HPLC is the most common mode used for this type of molecule. nih.gov In this setup, the sample is dissolved in a suitable solvent and injected into a liquid mobile phase that is pumped under high pressure through a column packed with a nonpolar stationary phase (e.g., C18-silica). amazonaws.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. basicmedicalkey.com By adjusting the ratio of these solvents (gradient elution), a fine-tuned separation of the main compound from its impurities can be achieved. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance, allowing for precise quantification. nih.gov

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecyl-silica), 3-5 µm particle size | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar mobile phase; composition is optimized for best separation. |

| Flow Rate | 0.5-1.5 mL/min | Controls the speed of separation and peak resolution. |

| Detection | UV-Vis at a specific λmax (e.g., 254 nm) | Allows for sensitive detection and quantification of the analyte. |

| Column Temperature | 25-40 °C | Ensures reproducible retention times. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions that produce this compound. libretexts.org It allows a chemist to quickly determine if the starting materials have been consumed and if the desired product has been formed. rsc.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica gel. oregonstate.edu Alongside the reaction mixture, spots of the pure starting material and a "co-spot" (containing both starting material and reaction mixture) are also applied. rochester.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). Capillary action draws the eluent up the plate, and the components of the spotted mixtures travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org

For this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is effective. rsc.org The separation is visualized under UV light, where the aromatic rings of the compound and reactants will appear as dark spots. The progress of the reaction is confirmed by the disappearance of the starting material spot and the appearance of a new product spot with a different Retention Factor (Rf) value. libretexts.org

Computational Chemistry and Molecular Modeling for Predicted Properties and Reactivity

Computational chemistry provides profound insights into the intrinsic properties of this compound at the molecular level, complementing experimental data by predicting its structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of this compound. prensipjournals.com By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the molecule's optimized geometry, vibrational frequencies, and a variety of electronic properties. researchgate.netprensipjournals.com

Key insights are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. scispace.com Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. prensipjournals.com Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can also be calculated to quantify the molecule's reactive nature. scispace.com

Table 3: Key Molecular Properties Predicted by DFT Calculations

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies positive (electrophilic) and negative (nucleophilic) regions of the molecule. |

| Electrophilicity Index | A quantitative measure of the molecule's ability to accept electrons. |

Molecular Dynamics Simulations (if complex interactions are studied)

While specific Molecular Dynamics (MD) simulation studies on isolated this compound are not common, this technique would be invaluable for studying its behavior in more complex environments. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions.

For this compound, MD simulations could be employed to investigate its interactions with other molecules, such as solvents, polymers, or biological macromolecules. mdpi.com For instance, simulations could predict its solubility in different solvents by calculating the free energy of solvation. If the compound were being developed as part of a composite material, MD could model the interfacial interactions and predict mechanical properties. mdpi.commdpi.com These simulations are crucial for understanding how the molecule behaves in a condensed phase or when interacting with a larger system, providing insights that are not accessible from static quantum chemical calculations alone.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods, primarily DFT, are highly effective at predicting spectroscopic parameters and determining the most stable conformations of this compound. The benzophenone scaffold possesses conformational flexibility due to the rotation of the two phenyl rings around the bonds connecting them to the carbonyl carbon.

Furthermore, DFT calculations can accurately predict spectroscopic data. By calculating the nuclear magnetic shielding tensors, one can predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental spectra for structural verification. prensipjournals.comresearchgate.netprensipjournals.com Similarly, the calculation of harmonic vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. A comparison between the computed and experimental spectra aids in the detailed assignment of vibrational modes to specific molecular motions, such as C=O stretching, C-F stretching, and NO₂ group vibrations. hud.ac.uk

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Helium |

| Nitrogen |

| Acetonitrile |

| Methanol |

| Hexane |

Future Directions and Emerging Research Avenues for 3 Fluoro 4 Nitrobenzophenone

Development of Chemo- and Regioselective Catalytic Systems for Synthesis

The synthesis of unsymmetrical diaryl ketones such as 3-Fluoro-4'-nitrobenzophenone predominantly relies on Friedel-Crafts acylation and cross-coupling reactions. Future research will likely focus on the development of highly efficient and selective catalytic systems to overcome the challenges associated with traditional methods, such as the use of stoichiometric amounts of Lewis acids and harsh reaction conditions.

A key area of development will be in the design of catalysts for regioselective Friedel-Crafts acylation. The reaction of 3-fluoronitrobenzene with benzoyl chloride, or nitrobenzene (B124822) with 3-fluorobenzoyl chloride, can lead to a mixture of isomers. Heterogeneous catalysts, such as zeolites and metal oxides, offer the potential for shape-selective catalysis, favoring the formation of the desired isomer. routledge.com The development of novel Lewis acid catalysts, including rare earth metal triflates, that can be used in catalytic amounts and are tolerant to the functional groups present in the starting materials, is another promising direction. routledge.comsioc-journal.cn

The table below summarizes potential catalytic systems for the regioselective synthesis of fluoronitro-substituted benzophenones, based on advancements in Friedel-Crafts acylation.

| Catalyst Type | Potential Advantages | Key Research Focus |

| Zeolites (e.g., H-BEA, ZSM-5) | Shape selectivity, reusability, reduced waste | Tailoring pore size and acidity to favor the desired isomer. |

| Metal Oxides (e.g., ZnO, Fe2O3) | Mild reaction conditions, solvent-free options | Enhancing catalytic activity and selectivity through doping or nanostructuring. |

| Rare Earth Triflates (e.g., Sc(OTf)3, Yb(OTf)3) | High catalytic activity in small amounts, water tolerance | Development of recyclable catalytic systems and expansion of substrate scope. |

| Supported Catalysts (e.g., FeCl3 on graphite) | Low catalyst loading, mild conditions, high purity products | Optimization of support material and catalyst loading for maximum efficiency. google.com |

Exploration of Novel Reaction Pathways and Domino Sequences

Domino reactions, or tandem/cascade reactions, offer a powerful strategy for the efficient synthesis of complex molecules in a single operation, minimizing waste and purification steps. uniovi.es The development of domino sequences for the synthesis of this compound and its derivatives is a promising area of future research.

One potential domino strategy could involve a multi-component reaction where the benzophenone (B1666685) core is assembled from simpler starting materials in a one-pot process. For instance, a domino Knoevenagel-hetero-Diels-Alder reaction sequence could be explored to construct the diaryl ketone framework. mdpi.com Another avenue is the development of tandem cross-coupling reactions. For example, a sequence involving a Suzuki coupling followed by a carbonylation reaction could be designed to introduce the two different aryl groups and the ketone functionality in a single catalytic cycle.

Furthermore, palladium-catalyzed tandem pathways have been shown to be effective for the synthesis of other diaryl ketones and could be adapted for this compound. researchgate.net These reactions could involve a Heck coupling followed by an isomerization or a second coupling event to construct the final product. The exploration of visible-light-mediated reactions also presents a novel and sustainable approach to forging the carbon-carbon bonds necessary for the benzophenone skeleton.

Expansion into Advanced Functional Materials Beyond Current Scope

The unique combination of a fluorine atom and a nitro group in this compound suggests its potential as a building block for advanced functional materials with tailored electronic and optical properties.

High-Performance Polymers: The incorporation of fluorine into polymers is known to enhance properties such as thermal stability, chemical resistance, and solubility, while lowering the dielectric constant and water absorption. researchgate.netsigmaaldrich.com this compound could serve as a monomer or a precursor for monomers used in the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs) and aromatic polyimides. researchgate.netmdpi.com The presence of the nitro group could further modify the polymer's properties, potentially leading to materials with interesting electro-optical characteristics.

Nonlinear Optical (NLO) Materials: Organic molecules with electron-donating and electron-accepting groups can exhibit significant second-order nonlinear optical properties. While the nitro group is a strong electron acceptor, the fluorine atom is weakly deactivating. By chemically modifying the 3-fluoro-phenyl ring to include an electron-donating group, it may be possible to create push-pull systems based on the this compound scaffold with potential applications in optoelectronics. Research has shown that nitro-substituted compounds can exhibit high third-order nonlinear optical properties. scispace.com

The table below outlines potential applications of this compound in advanced functional materials.

| Material Class | Potential Role of this compound | Desired Properties |

| High-Performance Polymers | Monomer or monomer precursor | Enhanced thermal stability, low dielectric constant, improved processability. researchgate.net |

| Nonlinear Optical Materials | Core structure for push-pull systems | High second- or third-order hyperpolarizability for optical switching and frequency conversion. scispace.com |

| Fluorinated Functional Coatings | Additive or part of the polymer backbone | Hydrophobicity, oleophobicity, and durability. sigmaaldrich.comresearchgate.net |

| Covalent Organic Frameworks (COFs) | Building block with defined geometry and electronic properties | Porous materials for gas storage, separation, and catalysis. core.ac.uk |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The exploration of the vast chemical space around the this compound scaffold for various applications, such as drug discovery or materials science, can be significantly accelerated by the integration of high-throughput screening (HTS) and automated synthesis platforms.

Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives with diverse substituents on either aromatic ring. researchgate.netresearchgate.net These platforms can perform a wide range of chemical reactions in parallel, purify the products, and prepare them for biological or material property screening. researchgate.net This approach allows for the systematic exploration of structure-activity relationships (SAR) or structure-property relationships (SPR).

Once a library of compounds is synthesized, HTS can be used to rapidly screen them for desired properties. For example, in drug discovery, these libraries could be screened against a panel of biological targets. In materials science, automated platforms could be used to screen for properties such as thermal stability, fluorescence, or nonlinear optical activity.

The following table outlines a typical workflow for the integration of automated synthesis and high-throughput screening for the discovery of novel functional molecules based on this compound.

| Step | Description | Key Technologies |

| 1. Library Design | In silico design of a virtual library of this compound derivatives with diverse functionalities. | Molecular modeling software, computational chemistry. |

| 2. Automated Synthesis | Parallel synthesis of the designed library using an automated synthesis platform. | Robotic liquid handlers, parallel reactors, automated purification systems. researchgate.net |

| 3. Compound Management | Plating, storage, and retrieval of the synthesized compounds for screening. | Automated compound stores, liquid handling robotics. |

| 4. High-Throughput Screening | Rapid screening of the compound library for the desired biological activity or material property. | Plate readers, automated microscopy, specialized analytical equipment. |

| 5. Data Analysis | Analysis of the screening data to identify "hits" and establish structure-activity/property relationships. | Data analysis software, cheminformatics tools. |

Theoretical and Computational Advances in Predicting Chemical Behavior

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in guiding the future research of this compound. oregonstate.edunih.gov These methods allow for the in-silico prediction of a wide range of molecular properties, which can help to prioritize synthetic targets and rationalize experimental observations.

Computational studies can be used to predict the geometric and electronic structure of this compound and its derivatives. This includes parameters such as bond lengths, bond angles, dihedral angles, and the distribution of electron density. Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) can be calculated to estimate the molecule's reactivity and electronic properties. researchgate.net

DFT calculations can also be used to predict spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra, which can aid in the characterization of newly synthesized compounds. google.com Moreover, computational methods can be employed to model reaction mechanisms, helping to understand the chemo- and regioselectivity of catalytic reactions for the synthesis of this compound.

The following table provides examples of chemical properties of substituted benzophenones that can be predicted using computational methods.

| Property | Computational Method | Predicted Information |

| Molecular Geometry | DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles. |

| Electronic Structure | DFT, NBO analysis | Electron density distribution, atomic charges, orbital interactions. |

| Reactivity | Conceptual DFT | Chemical potential, hardness, electrophilicity index. acs.org |

| Spectroscopic Properties | TD-DFT, GIAO | UV-Vis absorption spectra, NMR chemical shifts. google.com |

| Reaction Mechanisms | DFT Transition State Search | Activation energies, reaction pathways, selectivity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Fluoro-4'-nitrobenzophenone, and what methodological considerations are critical for optimizing yield?

- The synthesis of fluorinated nitrobenzophenones typically involves halogen substitution (e.g., fluorination via nucleophilic aromatic substitution) or catalytic carbonylation of pre-functionalized aryl halides . For this compound, a stepwise approach is recommended:

Nitro introduction : Nitration of a fluorobenzophenone precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

Fluorine positioning : Selective fluorination using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (~120°C) .

- Key considerations : Monitor reaction progress via TLC or HPLC to prevent side reactions (e.g., dehalogenation or ring-opening). Purification via recrystallization (ethanol/water mixtures) is effective for isolating crystalline products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical methods :

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., para-nitro vs. meta-fluoro) and detect impurities. The nitro group deshields adjacent protons, while fluorine coupling constants (³J) reveal spatial arrangements .

- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., dehalogenated derivatives). Use C18 columns with acetonitrile/water gradients for optimal separation .

- Melting point analysis : Compare experimental values (e.g., 173–179°C for related nitrobenzotrifluorides) to literature data to validate crystallinity .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound derivatives, and how can reaction conditions be tailored to mitigate them?

- Challenges :

- Nitro group instability : Under reducing conditions (e.g., catalytic hydrogenation), the nitro group may convert to an amine, complicating downstream functionalization. Use protective groups (e.g., Boc) for selective transformations .

- Fluorine displacement : Strong nucleophiles (e.g., Grignard reagents) can displace fluorine. Employ mild bases (e.g., NaHCO₃) and low temperatures (<0°C) to preserve the C–F bond .

- Optimization strategies :

- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity for nitro-fluoro positioning .

- DFT calculations : Predict electronic effects of substituents to guide solvent selection (e.g., DMSO for polar transition states) .

Q. How do conflicting spectral data for this compound derivatives arise, and what methodologies resolve these discrepancies?

- Data contradictions : Variations in NMR chemical shifts (δ) or melting points may stem from:

Polymorphism : Different crystalline forms alter physical properties. Use X-ray diffraction (XRD) to identify dominant polymorphs .

Solvent impurities : Residual DMF or THF in NMR samples shifts peaks. Dry samples rigorously under vacuum before analysis .

- Resolution workflow :

Cross-validate data with independent techniques (e.g., IR for functional groups, elemental analysis for stoichiometry).

Compare with structurally analogous compounds (e.g., 3-Chloro-4-nitrobenzophenone) to isolate substituent-specific effects .

Q. What role does this compound play in materials science, particularly in designing photoactive polymers?

- Applications :

- Electron-deficient monomers : The nitro and fluorine groups enhance electron affinity, making the compound suitable for n-type semiconductors in organic electronics .

- Photocatalysts : Nitrobenzophenones absorb UV light (λ ~300 nm), enabling use in light-driven cross-coupling reactions.

- Methodological insights :

- Doping studies : Incorporate 1–5 mol% of this compound into polymer matrices (e.g., polyfluorenes) and measure charge mobility via space-charge-limited current (SCLC) .